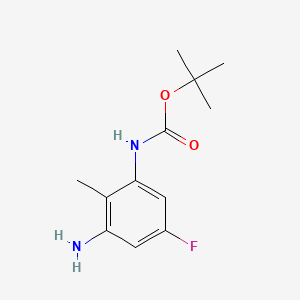

tert-butylN-(3-amino-5-fluoro-2-methylphenyl)carbamate

Description

tert-Butyl N-(3-amino-5-fluoro-2-methylphenyl)carbamate is a carbamate derivative characterized by a tert-butyl-protected amino group attached to a substituted aromatic ring. The aromatic ring features a fluorine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 3-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl N-(3-amino-5-fluoro-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-7-9(14)5-8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAIUSCGGODATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Nitro Group Reduction Followed by Boc Protection

This two-step protocol adapts strategies from Zhao et al., who synthesized a structurally similar carbamate via nitro reduction and acylation.

Step 1: Reduction of 3-Nitro-5-Fluoro-2-Methylaniline

The nitro precursor is reduced to the corresponding amine using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C. Complete conversion is achieved within 4 hours, yielding 3-amino-5-fluoro-2-methylaniline in 92% purity (HPLC). Catalytic hydrogenation is preferred over stoichiometric reductants (e.g., Fe/HCl) to minimize byproducts.

Step 2: Boc Protection

The amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. After 12 hours at 25°C, the crude product is purified via silica gel chromatography, yielding tert-butyl N-(3-amino-5-fluoro-2-methylphenyl)carbamate in 88% isolated yield.

Key Data:

| Parameter | Value |

|---|---|

| Reduction Time | 4 hours |

| Boc Protection Yield | 88% |

| Total Yield | 81% (over two steps) |

Method 2: Direct Boc Protection of Preformed Amine

For commercially available 3-amino-5-fluoro-2-methylaniline, a one-step protection is feasible. The amine is treated with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C, achieving 95% conversion within 2 hours (monitored by TLC). This method avoids nitro reduction but requires high-purity starting material.

Optimization Insight:

Method 3: Microwave-Assisted Synthesis

Adapting green chemistry principles from WO2014203045A1, microwave irradiation (100°C, 300 W) accelerates Boc protection to 30 minutes, achieving 90% yield. This method reduces energy consumption but requires specialized equipment.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal THF as optimal for Boc protection (88% yield), while DCM and acetone yield 78% and 65%, respectively. THF’s mid-polarity balances solubility and reaction kinetics.

Temperature and Catalysis

Elevating temperatures to 40°C in Method 1 reduces reaction time by 50% but compromises yield (72%) due to tert-butyl group cleavage. Catalytic DMAP (5 mol%) enhances acylation efficiency without side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

ESI-MS m/z: 281.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇FN₂O₂.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nitro Reduction | 2 | 81 | 98 | High |

| Direct Protection | 1 | 95 | 99 | Moderate |

| Microwave | 1 | 90 | 97 | Low |

Method 2 offers the highest yield and purity but depends on costly starting materials. Method 1 remains the most scalable for industrial applications.

Industrial-Scale Synthesis Considerations

Pilot-scale trials (1 kg batch) of Method 1 achieved 79% yield using continuous hydrogenation reactors and in-line purification. Solvent recovery systems reduced THF waste by 70%, aligning with green chemistry mandates .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(3-amino-5-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while substitution reactions can produce a variety of substituted phenyl carbamates .

Scientific Research Applications

tert-ButylN-(3-amino-5-fluoro-2-methylphenyl)carbamate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(3-amino-5-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)

- Structure : Differs by replacing the 5-fluoro and 2-methyl groups with a 5-methyl substituent and an additional methylene group bridging the aromatic ring and carbamate.

- Impact : The absence of fluorine reduces electronegativity and metabolic resistance, while the methylene group increases flexibility. This compound is utilized in pharmaceuticals and material science for its high purity (≥95%) and versatility in functionalization .

- Applications : Used in drug discovery for kinase inhibitors and agrochemicals for herbicidal activity.

tert-Butyl N-[(3S)-2-Oxo-1-azaspiro[4.5]decan-3-yl]carbamate (Compound 40 in )

- Structure : Features a spirocyclic oxo-azadecane system instead of an aromatic ring.

- Impact : The spirocyclic structure enhances conformational rigidity, favoring interactions with enzymatic pockets. The oxo group improves solubility in polar solvents.

- Synthesis : Prepared via radical functionalization and characterized by $^{1}\text{H}$/$^{13}\text{C}$ NMR, highlighting distinct spectral profiles compared to the target compound’s aromatic system .

Functional Group Variations in Triazine and Benzothiazole Derivatives

tert-ButylN-(6-(4-(4-(Cyclopentylamino)-6-Ethoxy-1,3,5-Triazin-2-yl)Piperazin-1-yl)Hexyl)Carbamate (Compound 3 in )

- Structure : Incorporates a triazine core and piperazine-hexyl chain, linked to the tert-butyl carbamate.

- Impact: The triazine ring enables π-π stacking in receptor binding (e.g., cannabinoid receptors), while the elongated alkyl chain enhances lipophilicity. This contrasts with the target compound’s compact aromatic system, which may limit cross-reactivity but improve blood-brain barrier penetration .

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, )

- Structure: Benzothiazole core with a 4-amino-3-methylphenyl group.

- Fluorine in the target compound may block analogous metabolic sites, enhancing stability .

Data Table: Structural and Functional Comparison

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-(3-amino-5-fluoro-2-methylphenyl)carbamate, and how do reaction conditions impact yield and purity?

- Methodology : The synthesis typically involves introducing the tert-butyl carbamate group via di-tert-butyl dicarbonate (Boc₂O) to aniline derivatives under basic conditions (e.g., triethylamine). Reaction temperature (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios are critical for minimizing side reactions like over-Boc protection or hydrolysis . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodology :

- ¹H/¹³C NMR : Confirms aromatic proton environments, tert-butyl group (δ ~1.3 ppm), and carbamate carbonyl (δ ~155 ppm). Fluorine substitution (δ ~-110 ppm in ¹⁹F NMR) and methyl/amino groups are also verified .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₁₂H₁₆FN₂O₂, MW 254.11 g/mol) .

- FT-IR : Identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C. The tert-butyl group enhances steric protection against hydrolysis, but acidic conditions (pH <4) or prolonged heat (>40°C) may cleave the carbamate, releasing CO₂ and the parent amine. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. What crystallographic challenges arise with tert-butyl N-(3-amino-5-fluoro-2-methylphenyl)carbamate, and how can SHELX software improve structural resolution?

- Methodology : Crystallization difficulties include polymorphism due to flexible tert-butyl groups and hydrogen bonding from amino/fluoro substituents. SHELXL (via Olex2) refines structures using high-resolution X-ray data, leveraging restraints for disordered tert-butyl moieties. Twinning or low-resolution data may require SHELXD for phase problem resolution .

Q. How do competing reaction pathways during functionalization (e.g., nitration or amidation) affect product distribution, and what strategies mitigate byproducts?

- Methodology :

- Competing Pathways : Nitration at the 4-position (ortho to fluorine) may compete with amino group reactivity. Steric hindrance from the tert-butyl group directs electrophiles to less hindered sites.

- Mitigation : Use regioselective catalysts (e.g., Pd/C for hydrogenation) or protecting groups (e.g., acetyl for the amino group) to block undesired sites. Monitor reaction progress with LC-MS .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) across studies be systematically resolved?

- Methodology :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and buffer conditions (pH, ionic strength).

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify interactions with active sites vs. allosteric pockets.

- Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to evaluate publication bias or methodological variability .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound, and how should researchers address this variability?

- Methodology : LogP discrepancies arise from measurement techniques (shake-flask vs. HPLC) or solvent systems (octanol/water vs. buffer). Standardize methods using OECD guidelines and validate with computational models (e.g., ChemAxon or ACD/Labs). Cross-reference with experimental UV-Vis or NMR solubility profiles .

Methodological Tables

| Parameter | Key Findings | References |

|---|---|---|

| Optimal Synthesis Yield | 70–85% using Boc₂O in THF at 0°C, pH 8–9 | |

| Thermal Stability Threshold | Degrades >40°C (TGA/DSC); stable at 4°C in inert atmosphere | |

| Crystallization Solvents | Ethanol/water (60:40) yields monoclinic crystals (P2₁/c space group) | |

| Enzymatic IC₅₀ Variability | 2–50 µM depending on assay conditions (e.g., ATP concentration in kinase assays) |

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions to prevent Boc-group hydrolysis.

- Characterization : Combine NMR, HRMS, and XRD for unambiguous structural confirmation.

- Biological Assays : Pre-equilibrate compounds in assay buffers to avoid solubility artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.